Supramolecular Geometry: C‑Cl···C=O Dipolar Interactions vs. C‑Br···C=O in the 6‑Bromo Analog
Single‑crystal X‑ray analysis of ethyl 6‑chloro‑2‑oxo‑2H‑chromene‑3‑carboxylate (I) and its 6‑bromo analog (II) reveals that both compounds crystallize in the monoclinic space group P2₁/c and are isomorphous [1]. However, the degree of carbonyl group distortion from the chromene plane differs quantitatively: for the chloro compound (I) the 3‑carboxy carbonyl deviates by 8.37 (6)° and the lactone carbonyl by 17.57 (6)°, whereas for the bromo compound (II) the deviations are 9.07 (8)° and 18.96 (18)°, respectively [1]. These differences arise from the distinct geometry and strength of the C‑X···C=O dipolar interactions that direct the 3D packing along the c‑axis [1].
| Evidence Dimension | Carbonyl out‑of‑plane deviation (3‑carboxy group) |
|---|---|
| Target Compound Data | 8.37 (6)° |
| Comparator Or Baseline | Ethyl 6‑bromo‑2‑oxo‑2H‑chromene‑3‑carboxylate: 9.07 (8)° |
| Quantified Difference | 0.70° smaller deviation for the 6‑chloro compound |
| Conditions | Single‑crystal X‑ray diffraction at 120 K |
Why This Matters
The 0.70° smaller carbonyl deviation in the 6‑chloro compound signifies a slightly more planar chromene core, which can influence π‑stacking and co‑crystallization behavior during purification or when preparing co‑crystals.
- [1] Santos-Contreras, R. J. et al. Carbonyl-carbonyl, carbonyl-π and carbonyl-halogen dipolar interactions as the directing motifs of the supramolecular structure of ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate and ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. Acta Crystallogr. C 2007, 63, o239–o242. DOI: 10.1107/S0108270107008712. View Source
